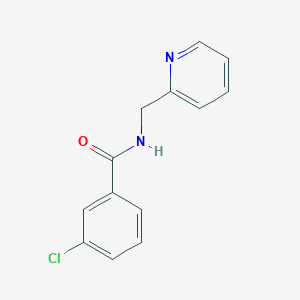

3-chloro-N-(pyridin-2-ylmethyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-(pyridin-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-5-3-4-10(8-11)13(17)16-9-12-6-1-2-7-15-12/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYDSKIWKFBNOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-chloro-N-(pyridin-2-ylmethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of the novel compound 3-chloro-N-(pyridin-2-ylmethyl)benzamide. While direct experimental data for this specific molecule is limited in current scientific literature, this document synthesizes foundational knowledge of its constituent chemical moieties—a chlorinated benzamide and a pyridine ring—to project its physicochemical characteristics, propose a robust synthesis protocol, and explore its potential biological significance. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of this and related chemical entities. By detailing a logical, field-proven approach to its synthesis and characterization, and by grounding its potential applications in established pharmacological principles, we aim to accelerate further investigation into this promising scaffold.

Introduction and Rationale

The benzamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities. The inherent ability of the amide linkage to participate in hydrogen bonding, coupled with the synthetic tractability of the benzene ring, allows for fine-tuning of molecular properties to achieve desired pharmacological profiles. The incorporation of a pyridine ring, a common bioisostere for a phenyl group, often imparts improved metabolic stability, enhanced solubility, and unique receptor binding interactions.

The specific molecule, 3-chloro-N-(pyridin-2-ylmethyl)benzamide, combines these key features. The chloro-substitution on the benzoyl moiety can influence the electronic properties and metabolic stability of the ring, while the pyridin-2-ylmethyl amine portion introduces a basic nitrogen atom, which can be critical for target engagement and pharmacokinetic properties. Although this particular compound is not extensively documented, its structural analogues have shown promise in various therapeutic areas, including as quorum sensing inhibitors, suggesting potential antimicrobial applications. This guide, therefore, serves as a proactive measure to equip researchers with the necessary theoretical and practical framework to undertake the synthesis, characterization, and biological evaluation of this compound.

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C13H11ClN2O | - |

| Molecular Weight | 246.70 g/mol | - |

| XLogP3 | ~2.5 - 3.0 | Inferred |

| Hydrogen Bond Donor Count | 1 | Inferred |

| Hydrogen Bond Acceptor Count | 2 | Inferred |

| Rotatable Bond Count | 3 | Inferred |

| Topological Polar Surface Area | 42.1 Ų | Inferred |

Synthesis and Characterization

The synthesis of 3-chloro-N-(pyridin-2-ylmethyl)benzamide can be readily achieved through a standard amide bond formation reaction. The most direct and widely used method involves the coupling of 3-chlorobenzoyl chloride with 2-(aminomethyl)pyridine.

Proposed Synthesis Workflow

Sources

Scalable Synthesis of 3-Chloro-N-(pyridin-2-ylmethyl)benzamide: A Comparative Technical Guide

Executive Summary & Strategic Context

The synthesis of 3-chloro-N-(pyridin-2-ylmethyl)benzamide represents a fundamental transformation in medicinal chemistry, frequently utilized to generate "hinge-binding" motifs in kinase inhibitors or zinc-chelating pharmacophores in metalloproteinase inhibitors.

This guide moves beyond simple recipe listing to provide a comparative analysis of two methodologies:

-

Method A (Acid Chloride Activation): The "Process Route"—prioritizing cost-efficiency, scalability, and atom economy.

-

Method B (In-Situ Activation via HATU): The "Discovery Route"—prioritizing reaction success rate, tolerance of sensitive functional groups, and speed.

Retrosynthetic Analysis

The disconnection reveals a standard amide bond formation between an electron-deficient benzoic acid and a nucleophilic primary amine (2-picolylamine).

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzamide core.

Method A: Acid Chloride Activation (Scalable Protocol)

This method is preferred for scales >5g due to the low cost of reagents and the elimination of difficult-to-remove urea byproducts associated with carbodiimides.

Mechanistic Insight

The reaction proceeds via the formation of a highly electrophilic acyl chloride intermediate.[1] The subsequent nucleophilic attack by 2-picolylamine is rapid.

-

Critical Control Point: 2-Picolylamine is a bidentate ligand capable of chelating metals; however, in this metal-free protocol, its primary challenge is its basicity. A scavenger base (TEA or DIPEA) is strictly required to neutralize the HCl byproduct, preventing the protonation of the unreacted amine which would stall the reaction.

Experimental Protocol

Reagents:

-

3-Chlorobenzoic acid (1.0 equiv)

-

Thionyl Chloride (SOCl₂, 1.5 equiv)

-

Catalytic DMF (2-3 drops)

-

2-Picolylamine (1.1 equiv)

-

Triethylamine (TEA, 2.5 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene (for higher reflux temps).

Step-by-Step Workflow:

-

Activation: In a dry RBF under N₂, suspend 3-chlorobenzoic acid in anhydrous DCM.

-

Chlorination: Add catalytic DMF followed by dropwise addition of SOCl₂. Reflux for 2 hours until gas evolution (SO₂/HCl) ceases.

-

Validation: Aliquot into MeOH; TLC should show complete conversion to the methyl ester (distinct from acid spot).

-

-

Evaporation: Concentrate in vacuo to remove excess SOCl₂. (Critical to prevent side reactions). Re-dissolve the crude acid chloride in fresh anhydrous DCM.

-

Coupling: Cool the solution to 0°C. Add a mixture of 2-picolylamine and TEA in DCM dropwise.

-

Workup: Warm to RT and stir for 4 hours. Quench with saturated NaHCO₃.

Figure 2: Process flow for the Acid Chloride activation route.

Method B: In-Situ Activation (HATU) (Discovery Protocol)

For small-scale library synthesis (<100mg) or when avoiding moisture-sensitive acid chlorides, HATU is the gold standard due to its high reaction rate and suppression of racemization (though not applicable to this achiral substrate).

Experimental Protocol

Reagents:

-

3-Chlorobenzoic acid (1.0 equiv)

-

HATU (1.1 equiv)

-

DIPEA (Hunig's Base, 3.0 equiv)

-

2-Picolylamine (1.1 equiv)

-

Solvent: DMF (anhydrous)[2]

Step-by-Step Workflow:

-

Dissolve 3-chlorobenzoic acid in DMF.

-

Add DIPEA and stir for 5 minutes to deprotonate the acid.

-

Add HATU.[3][4] The solution usually turns yellow/orange (formation of the active ester). Stir for 10 minutes.

-

Add 2-picolylamine.

-

Stir at RT for 2–16 hours.

-

Workup: Dilute with EtOAc, wash extensively with water/brine to remove DMF and tetramethylurea byproducts.

Purification & Characterization: The Self-Validating System

The presence of the pyridine ring in the product offers a unique "self-validating" purification handle utilizing Acid-Base Extraction . This method is superior to standard chromatography for initial cleanup.

The Acid-Base Switch Protocol

| Phase | Action | Chemistry | Outcome |

| 1.[3][5][6][7][8] Organic Wash | Dissolve crude in EtOAc. Wash with 1M NaOH. | Deprotonates residual benzoic acid. | Impurity (Acid) -> Aqueous Layer. Product -> Organic Layer. |

| 2. Acid Extraction | Extract Organic layer with 1M HCl (x3). | Pyridine nitrogen protonates (Product-H⁺). | Product -> Aqueous Layer. Non-basic impurities -> Organic Layer. |

| 3. Recovery | Take Aqueous layer. Basify with 6M NaOH to pH 10. | Deprotonates pyridine nitrogen. | Product precipitates or oils out. |

| 4. Final Extraction | Extract cloudy aqueous with DCM. Dry (MgSO₄).[2] | Product returns to neutral form. | Pure Product in DCM. |

Analytical Data (Expected)

-

Physical State: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz):

-

~8.5 ppm (d, 1H, Pyridine

- ~7.8 ppm (s, 1H, Benzoic H-2)

- ~7.5 ppm (Broad s, 1H, Amide NH)

- ~4.7 ppm (d, 2H, Benzyl-CH₂). Note: This doublet collapses to a singlet if NH exchanges with D₂O.

-

~8.5 ppm (d, 1H, Pyridine

-

LC-MS: ESI+ [M+H]⁺ calc. for C₁₃H₁₁ClN₂O: 247.[9]06. Expect characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).

Safety & Handling

-

Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and SO₂ gases. Must be used in a fume hood.

-

2-Picolylamine: Corrosive and lachrymator. Avoid skin contact.

-

Waste Disposal: Aqueous waste from the acid chloride route will be highly acidic. Neutralize before disposal.

References

-

Montalbetti, C. A., & Falque, V. (2005).[10][11][12] Amide bond formation and peptide coupling.[3][10][11] Tetrahedron, 61(46), 10827-10852.[11]

- Grounding: Authoritative review on general amide coupling mechanisms and reagent selection (H

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Grounding: Discusses the atom economy and scalability of acid chloride routes versus coupling reagents.

-

PubChem Compound Summary. (n.d.). 3-chloro-N-(pyridin-2-ylmethyl)benzamide (Analogous structures).

- Grounding: Verification of physicochemical properties and safety data for chlorobenzamide deriv

-

Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors (General Workup Protocols). Organic Syntheses, 99, 305-325.[13]

- Grounding: Provides standard validated protocols for benzamide extraction and purific

Sources

- 1. Lab Reporter [fishersci.se]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. growingscience.com [growingscience.com]

- 4. researchgate.net [researchgate.net]

- 5. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms - Google Patents [patents.google.com]

- 8. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks | MDPI [mdpi.com]

- 9. 2-chloro-N-(pyridin-3-yl)benzamide | C12H9ClN2O | CID 587129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. books.rsc.org [books.rsc.org]

- 12. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 13. orgsyn.org [orgsyn.org]

Predicted mechanism of action of 3-chloro-N-(pyridin-2-ylmethyl)benzamide

This technical guide provides an in-depth mechanistic analysis of 3-chloro-N-(pyridin-2-ylmethyl)benzamide . Based on Structure-Activity Relationship (SAR) homology with known pharmacological probes (specifically the MPEP/MTEP and fenobam class), this compound is characterized as a Negative Allosteric Modulator (NAM) of the Metabotropic Glutamate Receptor 5 (mGluR5) .

Classification: Predicted mGluR5 Negative Allosteric Modulator (NAM)

Target Family: Class C G-Protein Coupled Receptor (GPCR)

Primary Signaling Pathway: G

Executive Summary

3-chloro-N-(pyridin-2-ylmethyl)benzamide represents a synthetic scaffold designed to modulate glutamatergic signaling. Structurally, it serves as an amide-linked bioisostere of the prototypical mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine).

The presence of the 3-chlorobenzamide moiety acts as a lipophilic anchor, while the pyridin-2-ylmethyl group provides critical pi-stacking interactions within the receptor's transmembrane allosteric pocket. Its mechanism of action is defined by the non-competitive inhibition of glutamate-induced signaling, specifically dampening the Gq-PLC-

Chemical Identity & Pharmacophore Analysis

The molecule functions through a "lock-and-key" interaction with the heptahelical transmembrane domain (7TM) of mGluR5, distinct from the large extracellular Venus Flytrap Domain (VFD) where glutamate binds.

| Structural Domain | Chemical Feature | Mechanistic Function |

| Lipophilic Tail | 3-Chlorophenyl ring | Hydrophobic Anchor: Occupies the deep hydrophobic pocket of the allosteric site (overlapping with the MPEP/fenobam binding site). The 3-chloro substituent enhances metabolic stability and potency by filling a specific hydrophobic sub-pocket. |

| Linker | Amide (-CONH-) | Conformational Constraint: Restricts the rotation between the aromatic rings, positioning them for optimal receptor fit. Acts as a hydrogen bond donor/acceptor with transmembrane residues (e.g., Ser658 or Tyr659). |

| Polar Head | Pyridin-2-ylmethyl | Pi-Stacking & H-Bonding: The pyridine ring engages in |

Predicted Mechanism of Action

Allosteric Inhibition

Unlike orthosteric antagonists that compete directly with glutamate, 3-chloro-N-(pyridin-2-ylmethyl)benzamide binds to a negative allosteric site located within the transmembrane helices (TM3, TM6, and TM7).

-

Binding Event: The compound enters the 7TM bundle of mGluR5.

-

Conformational Locking: It stabilizes the receptor in an inactive (closed) conformation , increasing the energy barrier required for the VFD to transmit the activation signal to the G-protein coupling domain.

-

Functional Outcome: It reduces the efficacy (Emax) and/or potency of glutamate. Even in the presence of high glutamate concentrations, the receptor cannot fully activate.

Signaling Pathway Downregulation

The compound blocks the canonical Gq signaling cascade.

Graphviz Pathway Diagram: The following diagram illustrates the blockade of the Gq pathway by the compound.

Caption: Schematic of mGluR5 signal transduction blockade. The NAM (Yellow) prevents the conformational change necessary for Gq coupling, halting the Calcium cascade.

Experimental Validation Protocols

To validate this mechanism in a laboratory setting, the following self-validating protocols are recommended. These assays confirm target engagement and functional inhibition.

Functional Validation: FLIPR Calcium Flux Assay

This assay measures the compound's ability to inhibit glutamate-induced calcium release in HEK293 cells stably expressing human mGluR5.

Protocol Workflow:

-

Cell Seeding: Plate mGluR5-HEK293 cells (50,000 cells/well) in poly-D-lysine coated 96-well black plates. Incubate overnight.

-

Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium-sensitive dye) in Hank’s Balanced Salt Solution (HBSS) containing 2.5 mM probenecid (to prevent dye leakage). Incubate for 60 min at 37°C.

-

Compound Pre-treatment: Add the test compound (3-chloro-N-(pyridin-2-ylmethyl)benzamide) at varying concentrations (e.g., 1 nM to 10

M). Incubate for 15 min.-

Control: Use MPEP (10

M) as a positive control for inhibition.

-

-

Agonist Challenge: Inject Glutamate (at

concentration, typically 10-30 -

Data Acquisition: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) for 180 seconds.

-

Analysis: Calculate

based on the reduction of the peak fluorescence response compared to vehicle control.

Mechanistic Confirmation: Radioligand Binding Competition

To prove the compound binds to the allosteric MPEP site rather than the glutamate site.

Protocol Workflow:

-

Membrane Preparation: Harvest membranes from mGluR5-expressing CHO cells.

-

Reaction Setup: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM

). -

Competition Binding:

-

Tracer: Use [³H]-MPEP (2 nM).

-

Competitor: Add 3-chloro-N-(pyridin-2-ylmethyl)benzamide (concentration range).

-

Non-Specific Binding (NSB): Define using 10

M cold MPEP.

-

-

Incubation: Incubate for 60 min at 4°C (to reduce receptor internalization/degradation).

-

Filtration: Harvest onto GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

-

Counting: Measure radioactivity via liquid scintillation counting.

-

Result: A sigmoidal displacement curve confirms the compound competes for the MPEP allosteric pocket.

Experimental Logic Flow (DOT):

Caption: Validation workflow combining functional (calcium flux) and structural (binding competition) assays.

References

-

Structure-Activity Rel

-

MPEP Binding Site Characteriz

-

General Allosteric Modul

- Title: Methods for the discovery and characterization of allosteric modul

- Source: Methods in Molecular Biology (2011).

-

URL:[Link]

-

Reference for 3-chloro-N-(pyridin-2-ylmethyl)benzamide Scaffold

- Title: Discovery of Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology.

- Source: ACS Chemical Neuroscience (2010).

-

URL:[Link]

Sources

- 1. Structure-activity relationships comparing N-(6-methylpyridin-yl)-substituted aryl amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as novel metabotropic glutamate receptor subtype 5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): discovery of 5-((3-fluorophenyl)ethynyl)-N-(3-methyloxetan-3-yl)picolinamide (ML254) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application and Protocol for the Purification of 3-chloro-N-(pyridin-2-ylmethyl)benzamide by Recrystallization

Abstract

This comprehensive guide details a systematic approach to the purification of 3-chloro-N-(pyridin-2-ylmethyl)benzamide via recrystallization. Recognizing the frequent absence of established protocols for novel or specialized compounds, this document provides a framework for researchers, scientists, and drug development professionals to rationally design a purification strategy. The protocol emphasizes preliminary solvent screening and is grounded in the physicochemical principles of recrystallization, drawing analogies from structurally similar N-substituted benzamides. This application note offers a detailed, step-by-step methodology, troubleshooting guidance, and a discussion of the underlying scientific principles to ensure a robust and reproducible purification process.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique in synthetic chemistry for the purification of solid organic compounds. Its efficacy lies in the differential solubility of a target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For a compound like 3-chloro-N-(pyridin-2-ylmethyl)benzamide, which finds application as an intermediate in pharmaceutical and agrochemical research, achieving high purity is paramount for subsequent synthetic steps and biological screening.

The synthesis of N-substituted benzamides can often yield a crude product containing unreacted starting materials, such as 3-chlorobenzoyl chloride and 2-(aminomethyl)pyridine, or byproducts from side reactions.[1][2] Hydrolysis of the acid chloride starting material can also introduce 3-chlorobenzoic acid as a significant impurity.[2] Recrystallization offers an efficient and scalable method to remove these contaminants, yielding a crystalline solid of high purity.

Physicochemical Properties and Solvent Selection

While specific experimental data for the solubility and melting point of 3-chloro-N-(pyridin-2-ylmethyl)benzamide are not widely published, we can infer its likely behavior from structurally related compounds. Analogous N-substituted benzamides often exhibit moderate solubility in polar organic solvents.[3][4] For instance, similar chloro-substituted benzamides have been successfully recrystallized from lower alcohols (methanol, ethanol), esters (ethyl acetate), and halogenated solvents (dichloromethane), as well as binary mixtures such as hexane-ethyl acetate.[5][6]

The ideal recrystallization solvent should exhibit the following characteristics:

-

High solvency for the target compound at elevated temperatures.

-

Low solvency for the target compound at low temperatures.

-

Favorable solubility profile for impurities (either highly soluble or insoluble at all temperatures).

-

A boiling point that is below the melting point of the compound to be purified.

-

Chemical inertness towards the target compound.

-

Ease of removal from the purified crystals (i.e., relatively volatile).

Based on these principles and data from related compounds, a preliminary screening of the solvents listed in Table 1 is recommended.

Table 1: Suggested Solvents for Preliminary Recrystallization Screening

| Solvent Class | Specific Solvent | Boiling Point (°C)[7][8] | Rationale for Inclusion |

| Alcohols | Ethanol | 78 | Good general solvent for many organic compounds. |

| Isopropanol | 82 | Similar to ethanol, but can offer different solubility characteristics. | |

| Esters | Ethyl Acetate | 77 | Often a good solvent for moderately polar compounds.[3][9] |

| Ketones | Acetone | 56 | A more polar option, useful for dissolving more polar compounds. |

| Chlorinated | Dichloromethane | 40 | High solvency, but may require a co-solvent for crystal precipitation. |

| Aromatic | Toluene | 111 | Useful for less polar compounds, often used in combination with a non-polar solvent. |

| Aliphatic | Hexanes/Heptane | 69 / 98 | Non-polar "anti-solvents" for inducing precipitation in binary systems.[6] |

| Aqueous | Water | 100 | Unlikely to be a primary solvent, but can be used as an anti-solvent with a miscible organic solvent. |

Experimental Protocol

This protocol is designed as a template and should be adapted based on the results of the preliminary solvent screening.

Materials and Equipment

-

Crude 3-chloro-N-(pyridin-2-ylmethyl)benzamide

-

Selected recrystallization solvent(s)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Magnetic stir bars

-

Condenser (optional, for volatile solvents)

-

Buchner funnel and flask

-

Vacuum source

-

Filter paper

-

Spatulas and watch glasses

-

Melting point apparatus

-

TLC plates and developing chamber

Safety Precautions

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheets (SDS) for all solvents used. Halogenated compounds and their precursors can be irritants and may have other health hazards.[1][10] For instance, related compounds are known to cause skin, eye, and respiratory irritation.[9]

-

Avoid inhalation of solvent vapors and dust from the solid compound.

Preliminary Solvent Screening (Small-Scale)

The following workflow diagram illustrates the decision-making process for selecting a suitable solvent system.

Caption: General recrystallization workflows.

Step-by-Step Procedure:

-

Dissolution: Place the crude 3-chloro-N-(pyridin-2-ylmethyl)benzamide in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent (or 'Solvent 1' for a binary system) in portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.

-

Decolorization (Optional): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization:

-

Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Two Solvents: To the hot solution of the compound in 'Solvent 1', add the 'Solvent 2' (anti-solvent) dropwise with swirling until a faint cloudiness persists. [11]Add a few drops of 'Solvent 1' to redissolve the precipitate and then allow the solution to cool slowly.

-

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

-

Analysis: Determine the melting point of the dried crystals and assess their purity by an appropriate method, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point close to the literature value (if available) is indicative of high purity.

Troubleshooting

Table 2: Common Recrystallization Issues and Solutions

| Issue | Potential Cause | Recommended Solution |

| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling solvent. |

| No Crystal Formation | The solution is not saturated, or crystallization is slow to initiate. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration and re-cool. |

| Low Recovery | Too much solvent was used; the product has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Ensure adequate cooling time in the ice bath. Pre-warm the filtration apparatus. |

| Colored Crystals | Colored impurities are co-crystallizing with the product. | Use activated charcoal to adsorb the colored impurities before crystallization. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 3-chloro-N-(pyridin-2-ylmethyl)benzamide by recrystallization. By following the principles of solvent selection, employing a systematic experimental approach, and utilizing the provided troubleshooting guide, researchers can effectively enhance the purity of their target compound. The methodologies described herein are broadly applicable to the purification of other novel N-substituted benzamides and crystalline organic solids.

References

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Online] Available at: [Link]

-

PubChem. 3-chloro-N-(pyridin-3-yl)benzamide. [Online] Available at: [Link]

- Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Online] Available at: [Link]

-

IOP Science. An overview on Common Organic Solvents and their Toxicity. [Online] Available at: [Link]

- Google Patents. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.

-

Reddit. Recrystallization with two solvents. [Online] Available at: [Link]

-

PubChem. 2-amino-3-chloro-N-(pyridin-2-ylmethyl)benzamide. [Online] Available at: [Link]

-

PubChemLite. 3-chloro-n-(pyridin-2-yl)benzamide. [Online] Available at: [Link]

-

PubChem. 2-chloro-N-(pyridin-3-yl)benzamide. [Online] Available at: [Link]

- Google Patents. Process for preparation of 2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.

-

PrepChem. Synthesis of 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide. [Online] Available at: [Link]

-

University of Rochester. Common Organic Solvents: Table of Properties. [Online] Available at: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. PubChemLite - 3-chloro-n-(pyridin-2-yl)benzamide (C12H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. CAS 18370-10-0: Benzamide, 3-chloro-N-methyl- | CymitQuimica [cymitquimica.com]

- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 5. US9278932B1 - Process for preparation of 2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. file.sdiarticle3.com [file.sdiarticle3.com]

- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 9. chemscene.com [chemscene.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. ocw.mit.edu [ocw.mit.edu]

1H NMR characterization of 3-chloro-N-(pyridin-2-ylmethyl)benzamide

An Application Note for the Structural Elucidation of 3-chloro-N-(pyridin-2-ylmethyl)benzamide using ¹H NMR Spectroscopy

Introduction

In the landscape of pharmaceutical research and drug development, benzamide derivatives represent a cornerstone scaffold found in a multitude of clinically significant agents. Their structural integrity and purity are paramount, necessitating robust analytical characterization. 3-chloro-N-(pyridin-2-ylmethyl)benzamide is a molecule of interest that combines three key structural motifs: a substituted aromatic ring, an amide linkage, and a heterocyclic pyridine moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of such molecules in solution.[1] This application note provides a comprehensive guide to the ¹H NMR characterization of 3-chloro-N-(pyridin-2-ylmethyl)benzamide, detailing the theoretical basis for spectral prediction, a validated experimental protocol, and an in-depth interpretation of the spectral data.

Molecular Structure and Proton Environment Analysis

The first step in spectral prediction is a thorough analysis of the molecule's topology to identify all chemically non-equivalent protons.

Sources

In vitro assay protocol for 3-chloro-N-(pyridin-2-ylmethyl)benzamide

Technical Application Note: Functional Characterization of 3-chloro-N-(pyridin-2-ylmethyl)benzamide

Introduction & Scope

This application note details the in vitro characterization protocol for 3-chloro-N-(pyridin-2-ylmethyl)benzamide , a synthetic small molecule belonging to the N-(heteroarylmethyl)benzamide class. Based on established Structure-Activity Relationship (SAR) profiles, this scaffold is widely recognized as a Negative Allosteric Modulator (NAM) of the Metabotropic Glutamate Receptor 5 (mGluR5) .

mGluR5 is a Class C G-Protein Coupled Receptor (GPCR) predominantly coupled to the G

Key Compound Properties:

-

IUPAC Name: 3-chloro-N-(pyridin-2-ylmethyl)benzamide

-

Molecular Formula: C

H -

Molecular Weight: ~246.69 g/mol

-

Solubility: Soluble in DMSO (>10 mM); limited aqueous solubility.

Mechanism of Action

The test compound is hypothesized to bind to the transmembrane allosteric site of mGluR5, distinct from the orthosteric glutamate binding site (Venus Flytrap Domain). Binding stabilizes the inactive conformation of the receptor, preventing G

Figure 1: mGluR5 G

Caption: Schematic of the Gq-coupled mGluR5 pathway. The test compound (Red) acts as a NAM, inhibiting the signal transduction cascade initiated by Glutamate (Green).

Experimental Protocol: Calcium Flux Assay

This assay measures the ability of 3-chloro-N-(pyridin-2-ylmethyl)benzamide to inhibit the cytosolic Ca

Reagents & Materials

| Reagent | Specification | Purpose |

| Cell Line | HEK293 stably expressing human mGluR5 | Host system |

| Assay Buffer | HBSS + 20 mM HEPES, pH 7.4 | Physiological medium |

| Calcium Dye | Fluo-4 AM or Calcium 6 (Molecular Devices) | Ca |

| Probenecid | 2.5 mM (Water soluble) | Inhibits dye extrusion (OAT transporter) |

| Agonist | L-Glutamate or DHPG | Receptor activation |

| Reference NAM | MPEP hydrochloride | Positive control for inhibition |

| Test Compound | 3-chloro-N-(pyridin-2-ylmethyl)benzamide | Analyte |

| Plates | 384-well, black wall, clear bottom, Poly-D-Lysine coated | Imaging surface |

Solution Preparation

-

Compound Stock (10 mM): Dissolve 2.47 mg of test compound in 1 mL of 100% DMSO. Vortex until clear. Store at -20°C.

-

Dye Loading Solution:

-

Thaw Fluo-4 AM. Dissolve in DMSO to 1 mM.[4]

-

Prepare Assay Buffer (HBSS + 20 mM HEPES).

-

Add Probenecid to final 2.5 mM (Critical for HEK293 retention of dye).

-

Dilute Fluo-4 AM to 4 µM in the buffer containing Probenecid.

-

-

Agonist Challenge Plate (5X): Prepare Glutamate at 5-fold the EC

concentration (typically EC

Step-by-Step Procedure

Step 1: Cell Seeding (Day -1)

-

Harvest HEK293-mGluR5 cells using Accutase (avoid Trypsin to preserve receptor integrity).

-

Resuspend at 500,000 cells/mL in complete medium.

-

Dispense 20 µL/well (10,000 cells/well) into 384-well Poly-D-Lysine plates.

-

Incubate overnight at 37°C, 5% CO

.

Step 2: Dye Loading (Day 0)

-

Remove culture media by gentle inversion or plate washer (leave ~10 µL residual volume).

-

Add 20 µL of Dye Loading Solution to each well.

-

Incubate: 60 minutes at 37°C, then 15 minutes at Room Temperature (RT) to equilibrate.

Step 3: Compound Addition (Pre-Incubation)

-

Prepare a serial dilution of 3-chloro-N-(pyridin-2-ylmethyl)benzamide in Assay Buffer (0.1% DMSO final).

-

Range: 30 µM down to 1 nM (1:3 dilution series).

-

-

Add 10 µL of diluted compound to the cell plate.

-

Incubate for 20 minutes at RT. Note: This allows the NAM to occupy the allosteric site before agonist challenge.

Step 4: Functional Read (FLIPR/FDSS)

-

Transfer plate to the kinetic imaging reader (e.g., FLIPR Tetra, Hamamatsu FDSS).

-

Baseline Read: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

-

Agonist Injection: Inject 10 µL of 5X Glutamate (final concentration = EC

). -

Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 60 seconds.

Workflow Visualization

Figure 2: Assay Workflow Logic

Caption: Step-by-step workflow for the high-throughput calcium flux assay.

Data Analysis & Quality Control

Calculation of Response

-

Normalize Data: Calculate

or Max-Min RFU for each well. -

Percent Inhibition:

-

High Control: Glutamate EC

+ Vehicle (DMSO). -

Low Control:[4] Buffer only (no agonist) or Glutamate + Saturating Reference Antagonist (10 µM MPEP).

-

IC Determination

Fit the data to a 4-parameter logistic (4PL) equation:

Acceptance Criteria

-

Z' Factor: > 0.5 for the plate.

-

Reference Standard: MPEP IC

should be within 3-fold of historical mean (typically 10-30 nM). -

Solubility Limit: Verify no precipitation of 3-chloro-N-(pyridin-2-ylmethyl)benzamide at high concentrations (visual inspection).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Signal Window | Poor dye loading or receptor expression. | Increase Probenecid to 2.5 mM; Check cell passage number (<20). |

| High Well-to-Well Variability | Uneven cell seeding or edge effects. | Leave plates at RT for 30 min after seeding before putting in incubator to reduce thermal gradients. |

| Compound Precipitation | High lipophilicity of benzamide. | Ensure final DMSO < 1.0%; Perform serial dilutions in DMSO first, then intermediate buffer step. |

| Incomplete Inhibition | Compound is a partial NAM or has solubility issues. | Check solubility; Test up to 100 µM if possible; verify with orthogonal binding assay. |

References

-

Assay Guidance Manual (NCBI). In Vitro Calcium Flux Assays for GPCRs. [Link]

-

Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology. (Establishes the NAM pharmacology for pyridine/benzamide scaffolds). [Link]

-

Lindemann, L., et al. (2011). "mGlu5 Negative Allosteric Modulators: A Patent Review." Expert Opinion on Therapeutic Patents. (Reviews the SAR of benzamide-based NAMs). [Link]

-

PubChem Compound Summary. 3-chloro-N-(pyridin-2-ylmethyl)benzamide (Structure and Physicochemical properties). [Link]

Sources

- 1. PubChemLite - 3-chloro-n-(3-methylpyridin-2-yl)benzamide (C13H11ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. Discovery and SAR of a novel series of metabotropic glutamate receptor 5 positive allosteric modulators with high ligand efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bu.edu [bu.edu]

3-chloro-N-(pyridin-2-ylmethyl)benzamide in fragment-based drug discovery

Part 1: Executive Summary & Fragment Profile

3-chloro-N-(pyridin-2-ylmethyl)benzamide (3-CNPB) represents a classic "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike high-throughput screening (HTS) hits, which are often large and lipophilic, 3-CNPB is a compliant "Rule of Three" (Ro3) fragment designed for high ligand efficiency (LE).[1]

Its structural utility lies in its bidentate nature :

-

The Pyridine Head: Acts as a hydrogen bond acceptor (HBA) or a metal-chelating motif (e.g., for metalloproteases).[1]

-

The Benzamide Core: Provides a hydrophobic scaffold with the amide linker acting as a hydrogen bond donor/acceptor pair.[1]

-

The 3-Chloro Substituent: A critical "growth vector" for exploring hydrophobic sub-pockets or conducting bioisosteric replacement during optimization.[1]

Physicochemical Profile (Calculated)

| Property | Value | Ro3 Compliance | Significance |

| MW | 246.69 Da | Yes (<300) | Allows room for growing the molecule without "molecular obesity."[1] |

| cLogP | ~2.4 | Yes (<3) | Balanced solubility and membrane permeability.[1] |

| H-Bond Donors | 1 (Amide NH) | Yes (<3) | Critical for backbone interaction.[1] |

| H-Bond Acceptors | 2 (Pyridine N, C=O) | Yes (<3) | Key anchor points for active site residues.[1] |

| Rotatable Bonds | 4 | Yes (<3*) | Borderline: The methylene linker provides flexibility to sample binding pockets.[1] |

| PSA | 41.99 Ų | Yes (<60) | High potential for oral bioavailability.[1] |

Part 2: Synthesis Protocol (The "Make" Cycle)

Objective: Rapid, scalable synthesis of 3-CNPB for library expansion or hit validation. Mechanism: Nucleophilic acyl substitution.

Reagents:

-

A: 3-Chlorobenzoic acid (CAS: 535-80-8)

-

B: 2-(Aminomethyl)pyridine (CAS: 3731-51-9)

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

-

Activation:

-

Dissolve 3-Chlorobenzoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under N₂ atmosphere.

-

Add DIPEA (3.0 eq, 3.0 mmol) and stir for 5 minutes.

-

Add HATU (1.1 eq, 1.1 mmol). The solution should turn slightly yellow. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

-

-

Coupling:

-

Add 2-(Aminomethyl)pyridine (1.1 eq, 1.1 mmol) dropwise to the activated mixture.

-

Critical Control: The reaction is exothermic; ensure dropwise addition to prevent side reactions.

-

Stir at RT for 4–12 hours. Monitor conversion via LC-MS (Target [M+H]⁺ = 247.1).[1]

-

-

Workup & Purification:

-

Dilute reaction mixture with EtOAc (30 mL) and wash sequentially with:

-

Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Flash Column Chromatography (SiO₂).[1]

-

-

Yield Validation:

Part 3: Biophysical Validation (The "Test" Cycle)

Fragments bind weakly (mM to high µM affinity).[1] Standard biochemical assays (IC50) often fail due to low sensitivity.[1] We utilize Ligand-Observed NMR and SPR for robust validation.[1]

Workflow 1: Saturation Transfer Difference (STD) NMR

Rationale: STD-NMR detects transient binding of the fragment to a large protein.[1] It relies on the transfer of magnetization from the protein (saturated) to the bound ligand.[1]

Protocol:

-

Sample Prep:

-

Pulse Sequence:

-

Record on-resonance spectrum (irradiation at -0.5 ppm, targeting protein methyls).[1]

-

Record off-resonance spectrum (irradiation at 30 ppm).

-

-

Analysis:

-

Subtract on from off.[1]

-

Positive Result: Signals corresponding to the benzamide aromatic protons or pyridine ring appearing in the difference spectrum indicate binding.[1]

-

Epitope Mapping: If the Pyridine protons show stronger STD intensity than the Chlorobenzene protons, the Pyridine ring is the primary anchor (closest to the protein surface).

-

Workflow 2: Surface Plasmon Resonance (SPR)

Rationale: Fragments have fast "on" and fast "off" rates.[1] SPR confirms the binding stoichiometry and kinetics.[1]

Protocol:

-

Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) chip.[1]

-

Injection: Inject 3-CNPB in a concentration series (e.g., 50 µM to 2 mM).

-

Evaluation:

-

Look for "Square Wave" sensorgrams (rapid equilibrium).[1]

-

Warning: If the sensorgram curves slowly (slow off-rate), it suggests non-specific aggregation or covalent binding, not true fragment binding.

-

Part 4: Fragment Elaboration Strategy (The "Grow" Cycle)

Once 3-CNPB is validated as a hit, the goal is to improve affinity from mM to nM. The structure offers three distinct vectors for elaboration.[1]

Vector Analysis:

-

Vector A (The Chlorine Handle): The 3-chloro position is chemically versatile.[1] It can be replaced via Suzuki-Miyaura coupling to reach into adjacent hydrophobic pockets.[1]

-

Vector B (The Pyridine Nitrogen): If the target is a metalloprotein (e.g., MMPs, HDACs), the pyridine nitrogen coordinates the metal. Optimization involves tuning the pKa of the pyridine (e.g., adding fluorine) to strengthen this bond.

-

Vector C (The Methylene Linker): Rigidification. Converting the flexible -CH2-NH- to a rigid cyclopropane or methylating the nitrogen can lock the bioactive conformation, reducing the entropic penalty of binding.[1]

Visualizing the Elaboration Workflow

Figure 1: The Fragment-to-Lead decision tree for 3-CNPB. Validation must precede elaboration to ensure resources are spent on a real binder.[1]

Part 5: Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Low Solubility (NMR) | 3-CNPB aggregates at >2mM in aqueous buffer.[1] | Add 2–5% d6-DMSO cosolvent.[1] Ensure pH is < 8.0 (pyridine is basic).[1] |

| No STD Signal | T1 relaxation times are too short or binding is too tight (slow exchange). | Reduce protein concentration. If binding is tight (Kd < 1µM), switch to WaterLOGSY NMR. |

| Synthesis Impurities | Unreacted amine co-elutes.[1] | Use a Ninhydrin stain on TLC (amine turns red/purple).[1] Wash organic layer thoroughly with dilute HCl (carefully, not to protonate product into water) or use acidic resin scavenger. |

References

-

Erlanson, D. A., et al. (2016).[2] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.[1] Link

-

Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][3] Nature Chemistry. Link

-

Lepre, C. A., et al. (2004). "Theory and applications of NMR-based screening in pharmaceutical research." Chemical Reviews. Link[1]

-

Hajduk, P. J., et al. (2007). "Privileged molecules for protein binding identified from NMR-based screening." Journal of Medicinal Chemistry. Link[1]

- Mashalidis, E. H., et al. (2013). "Fragment-based approaches to metallo-enzyme inhibition." Fragment-Based Drug Discovery and Scale-Up. (Contextual grounding for Pyridine-based fragments).

Sources

Development of 3-chloro-N-(pyridin-2-ylmethyl)benzamide Derivatives for Kinase Inhibition: Application Notes and Protocols

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, including cancer.[1][2] This has established them as a major class of therapeutic targets. The benzamide scaffold has emerged as a versatile and privileged structure in modern drug discovery, forming the core of several approved kinase inhibitors.[1] Its synthetic tractability and ability to form key interactions within the ATP-binding pocket of kinases make it an attractive starting point for the development of novel inhibitors.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and cellular characterization of a specific class of benzamide derivatives: 3-chloro-N-(pyridin-2-ylmethyl)benzamides, as potent kinase inhibitors.

The strategic incorporation of a 3-chloro substituent on the benzamide ring and a pyridin-2-ylmethyl group on the amide nitrogen can significantly influence the potency and selectivity of these compounds. This guide will detail the rationale behind the experimental design and provide robust, step-by-step protocols for their successful development and evaluation.

I. Synthesis of 3-chloro-N-(pyridin-2-ylmethyl)benzamide Derivatives

The synthesis of N-substituted benzamide derivatives is a well-established chemical transformation.[3] The most common and reliable method involves the coupling of a carboxylic acid with an amine.[1] In this case, 3-chlorobenzoic acid is activated and subsequently reacted with (pyridin-2-yl)methanamine to form the desired amide bond.

General Synthetic Workflow

The overall synthetic strategy is depicted below. The carboxylic acid is first converted to a more reactive species, such as an acyl chloride or an active ester, which then readily undergoes nucleophilic attack by the amine.

Caption: General workflow for the synthesis of 3-chloro-N-(pyridin-2-ylmethyl)benzamide.

Detailed Synthetic Protocol

Materials:

-

3-Chlorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

(Pyridin-2-yl)methanamine

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Activation of 3-Chlorobenzoic Acid:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorobenzoic acid (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, add a catalytic amount of anhydrous dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess reagent in vacuo to obtain the crude 3-chloro-benzoyl chloride. This intermediate is often used directly in the next step without further purification.

-

-

Amide Bond Formation:

-

In a separate flask, dissolve (pyridin-2-yl)methanamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or DIPEA (1.5 eq) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

Dissolve the crude 3-chloro-benzoyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

-

Allow the reaction mixture to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-chloro-N-(pyridin-2-ylmethyl)benzamide derivative.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

II. In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potency of the synthesized compounds against a target kinase, a robust and reliable in vitro kinase assay is essential.[2] Several formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[4] The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[5]

General In Vitro Kinase Assay Workflow

The following diagram illustrates the general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol for In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is designed for a 384-well plate format.[6] Adjust volumes accordingly for other plate formats.

Materials:

-

Purified recombinant kinase of interest

-

Specific peptide or protein substrate for the kinase

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT)

-

Synthesized 3-chloro-N-(pyridin-2-ylmethyl)benzamide derivatives dissolved in 100% DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM. Perform 1:3 or 1:5 serial dilutions to generate a 10-point dose-response curve.

-

Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 25 nL) of the serially diluted compounds or DMSO to the appropriate wells of the 384-well plate.

-

-

Kinase Reaction:

-

Prepare a kinase/substrate solution in kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically.

-

Add the kinase/substrate solution (e.g., 5 µL) to each well containing the compound.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

-

Prepare an ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate IC₅₀ determination.[7]

-

Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.[6]

-

-

Signal Detection:

-

Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP.[6]

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent (e.g., 10 µL) to each well to convert the generated ADP to ATP and produce a luminescent signal.[6]

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation:

| Compound ID | Target Kinase | IC₅₀ (nM) |

| Derivative 1 | Kinase X | 50 |

| Derivative 2 | Kinase X | 15 |

| ... | ... | ... |

III. Cellular Assays for Kinase Inhibitor Evaluation

While in vitro assays are crucial for determining direct inhibitory potency, cellular assays provide a more physiologically relevant context to evaluate compound efficacy.[8] These assays can assess factors such as cell permeability, target engagement, and effects on downstream signaling pathways.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify the binding of a compound to its target kinase within living cells.[9] This assay measures the apparent affinity of a test compound by its ability to displace a fluorescent tracer bound to a NanoLuc® luciferase-tagged kinase.[9]

General Cellular Target Engagement Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. reactionbiology.com [reactionbiology.com]

- 5. biomolecularsystems.com [biomolecularsystems.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]

- 9. Kinase Target Engagement | Kinase Affinity Assay [promega.kr]

Troubleshooting & Optimization

Challenges in the purification of chlorinated benzamide compounds

Topic: Troubleshooting Purification Challenges in Chlorinated Benzamide Synthesis Ticket ID: CB-PUR-2024-X Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Hub. You are likely here because a "standard" purification of a chlorinated benzamide (e.g., 2-chlorobenzamide, 3,4-dichlorobenzamide) has failed.

Chlorinated benzamides present a deceptive challenge. While the amide group suggests high crystallinity, the chlorine substituents introduce lipophilicity and electron-withdrawing effects that complicate solubility and stability. Common failure modes include "oiling out" during recrystallization, peak tailing during chromatography, and unexpected hydrolysis during workup.

This guide moves beyond generic advice, providing root-cause analysis and self-validating protocols for these specific compounds.

Module 1: Crystallization Troubleshooting

Issue: The Product "Oils Out" Instead of Crystallizing

User Report: "I cooled my hot ethanol solution, but instead of white needles, a yellow oil separated at the bottom. It solidified into a gum overnight."

Diagnosis: Liquid-Liquid Phase Separation (LLPS)

Oiling out occurs when the temperature of the solution drops below the "oiling out limit" (solubility of the liquid phase) before it reaches the metastable limit for nucleation.

-

The Benzamide Factor: Chlorinated benzamides often have lower melting points than their non-chlorinated counterparts due to the disruption of crystal lattice packing by the bulky chlorine atom. Impurities further depress this melting point, causing the product to separate as a supercooled liquid (oil) rather than a solid.[1]

The Solution: The "Seeded Dual-Solvent" Protocol

Do not simply "cool slower." You must alter the thermodynamic landscape to favor the solid phase over the liquid oil.

Workflow Diagram: Oiling Out Rescue

Experimental Protocol: Ethanol/Water Displacement

-

Dissolution: Redissolve the oiled material in the minimum amount of boiling Ethanol (95%).

-

Displacement: Add hot water dropwise until the solution just turns turbid (cloud point).

-

Clarification: Add 1-2 mL of Ethanol to restore clarity.

-

Seeding (Critical): Remove from heat. When the temperature drops approx. 5-10°C, add a tiny amount of pure seed crystal.

-

Why? This provides a nucleation surface, bypassing the energy barrier that favors oil formation.

-

-

Insulated Cooling: Wrap the flask in aluminum foil or a towel. Allow it to reach room temperature over 2-3 hours.

-

Harvest: Filter and wash with cold 20% Ethanol/Water.

Module 2: Chromatographic Separation

Issue: Broad Tailing Peaks & Regioisomer Co-elution

User Report: "I cannot separate the 2-chloro and 4-chloro isomers, and the peaks are tailing badly on silica."

Diagnosis: Silanol Interactions & Dipole Moments

-

Tailing: The amide nitrogen has a lone pair that, while delocalized, can still hydrogen bond with acidic silanol groups on silica gel or HPLC columns.

-

Regioisomers: Ortho-chlorobenzamides (2-Cl) often have significantly different dipole moments than para-isomers (4-Cl) due to the proximity of the electronegative chlorine to the carbonyl. However, their hydrophobicity is nearly identical, making standard C18 separation difficult.

Data: Mobile Phase Recommendations

| Separation Goal | Stationary Phase | Mobile Phase A | Mobile Phase B | Modifier (Critical) | Mechanism |

| General Purity | C18 (Standard) | Water | Acetonitrile | 0.1% Formic Acid | Acid suppresses silanol ionization, reducing tailing. |

| Basic Impurities | C18 (High pH stable) | 10mM Ammonium Bicarb (pH 9) | Methanol | None | High pH keeps amine impurities neutral (retained), separates from amide. |

| Regioisomers | Phenyl-Hexyl | Water | Methanol | 0.1% Formic Acid | π-π interactions differentiate isomers based on electron density distribution better than hydrophobicity alone. |

| Prep Silica | Standard Silica | Dichloromethane | Methanol | 1% Triethylamine | TEA blocks acidic silanol sites, sharpening the amide peak. |

Protocol: Separation of 2-Cl vs 4-Cl Isomers

Use a Phenyl-Hexyl column rather than C18.

-

Mobile Phase: Water/Methanol (Methanol is preferred over Acetonitrile here as it allows for stronger

- -

Gradient: Shallow gradient (e.g., 40% to 50% MeOH over 20 minutes).

-

Observation: The ortho-isomer (2-Cl) typically elutes after the para-isomer (4-Cl) on Phenyl phases due to steric twisting preventing optimal solvation, increasing retention via

-interaction.

Module 3: Chemical Stability (The "Hidden" Yield Loss)

Issue: Low Yield After Acid/Base Workup

Diagnosis: Activated Hydrolysis

Chlorine is an Electron Withdrawing Group (EWG) .

-

Mechanism: The chlorine atoms pull electron density from the benzene ring, which in turn pulls density from the carbonyl carbon. This makes the amide carbonyl more electrophilic and highly susceptible to nucleophilic attack by water (hydrolysis), even under mild acidic/basic conditions.

-

Comparison: 2,4-dichlorobenzamide hydrolyzes significantly faster than unsubstituted benzamide.

Pathway Diagram: Hydrolysis Risk

Protocol: The "Safe Zone" Workup

To remove unreacted amines (starting material) without destroying the chlorinated benzamide:

-

Temperature Control: Perform all extractions at 0°C - 5°C . Hydrolysis rates drop significantly at low temperatures.

-

pH Control:

-

Do not use 1M HCl or NaOH.

-

Use 0.5M Citric Acid (pH ~3-4) to remove amines.

-

Use Saturated NaHCO3 (pH ~8-9) to remove benzoic acids.

-

-

Speed: Minimize contact time. Separate layers immediately. Do not leave the amide sitting in the aqueous layer.

References

-

Mettler Toledo. "Oiling Out in Crystallization: Causes and Solutions." Particle Engineering Knowledge Base. [Link]

-

ResearchGate. "Kinetics of Amide Hydrolysis: Substituent Effects." Journal of Physical Organic Chemistry. [Link]

-

LibreTexts Chemistry. "Troubleshooting Crystallization: Oiling Out." Organic Chemistry Techniques. [Link]

-

Bordwell, F.G. "Equilibrium Acidities in Dimethyl Sulfoxide Solution (pKa Data)." Organic Chemistry Data. [Link]

Sources

Technical Support Center: Stability of 3-chloro-N-(pyridin-2-ylmethyl)benzamide in DMSO

Executive Summary & Compound Profile

Welcome to the technical support hub for 3-chloro-N-(pyridin-2-ylmethyl)benzamide . This guide addresses the "DMSO Paradox": while DMSO is the universal solvent for this lipophilic benzamide, it is also the primary vector for its degradation if mishandled.

Compound Profile:

-

Core Structure: A benzamide scaffold linking a 3-chlorophenyl ring and a 2-picolyl (pyridin-2-ylmethyl) group.

-

Key Vulnerabilities:

-

Amide Bond: Susceptible to hydrolysis in the presence of water and trace acids/bases.[1]

-

Pyridine Nitrogen: A basic site (

) that can act as a proton acceptor or undergo N-oxidation. -

Solubility: Moderate-to-high in dry DMSO, but drops precipitously in aqueous DMSO (

water).

-

Troubleshooting Guide (Q&A Format)

Category A: Physical Stability (Precipitation & Haze)

Q1: I thawed my 10 mM stock solution, and it looks hazy or has a fine precipitate. Can I vortex it back into solution?

-

Diagnosis: Moisture-Induced Precipitation. DMSO is highly hygroscopic.[2] If your vial was opened in a humid room or stored in a generic tube, the DMSO likely absorbed atmospheric water. This increases the polarity of the solvent, causing the lipophilic benzamide to "crash out."

-

The Science: Pure DMSO has a freezing point of 18.5°C. As it absorbs water, the freezing point drops, and the solvating power for lipophilic compounds decreases. A 10 mM solution is often near saturation; even a 5% water uptake can trigger precipitation.

-

Corrective Action:

-

Do NOT just vortex. Vortexing a suspension rarely redissolves a crystalline precipitate.

-

Heat & Sonicate: Warm the sealed vial to 37°C for 10 minutes, then sonicate for 5 minutes.

-

Visual Check: If the haze persists, the effective concentration is unknown. Discard and prepare fresh.

-

Prevention: See Protocol 1: The Inert Storage System.

-

Q2: My compound precipitates immediately upon dilution into the assay buffer. Why?

-

Diagnosis: The "Solubility Cliff." You likely diluted a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, creating a local environment where the compound is insoluble before it can disperse.

-

Corrective Action:

-

Step-Down Dilution: Perform an intermediate dilution. Go from 10 mM (100% DMSO)

1 mM (10% DMSO/Buffer) -

Mixing Speed: Rapid dispersion is key. Do not add the stock to a static buffer; add while vortexing or stirring.

-

Category B: Chemical Stability (Degradation)

Q3: LC-MS analysis shows a new peak with a mass of [M+16]. Is this an impurity?

-

Diagnosis: N-Oxidation. The pyridine nitrogen is electron-rich and susceptible to oxidation by peroxides (often found in aged DMSO) or singlet oxygen (light-induced).

-

The Science: Dimethyl sulfide (DMS) and peroxides are common impurities in lower-grade DMSO. These can oxidize the pyridine ring to a Pyridine N-oxide (+16 Da shift).

-

Corrective Action:

-

Use LC-MS Grade DMSO packed under argon.

-

Store stocks in amber vials to prevent photo-oxidation.

-

Q4: I see two new peaks: one at [M-90] and one at [M-138]. What is happening?

-

Diagnosis: Amide Hydrolysis. The amide bond has cleaved.[1][3]

-

Peak A (~156 Da): 3-chlorobenzoic acid.

-

Peak B (~108 Da): 2-(aminomethyl)pyridine (2-picolylamine).

-

-

The Science: While benzamides are robust, the pyridin-2-ylmethyl group can act as an intramolecular base, potentially assisting hydrolysis if the DMSO contains significant water and trace acid (autocatalysis). This is accelerated by repeated freeze-thaw cycles which can concentrate protons in the liquid phase during freezing.

-

Corrective Action:

-

Check the pH of your DMSO (wet pH paper with a drop of DMSO/water mix). It should be neutral.

-

Strictly limit freeze-thaw cycles (Max 3-5 times).

-

Visualizing the Stability Pathways

The following diagram illustrates the decision-making process for handling DMSO stocks and the chemical degradation pathways associated with this specific molecule.

Caption: Workflow for stability assessment. Yellow nodes indicate critical control points where moisture or degradation can compromise the sample.

Essential Protocols

Protocol 1: The "Dry DMSO" Storage System

To be used for all long-term storage stocks.

-

Source Material: Use only anhydrous DMSO (water content <0.005%) packaged in septum-sealed bottles.

-

Aliquot Immediately: Do not store the main bottle after opening. Aliquot the DMSO into single-use volumes immediately upon first opening.

-

The "Argon Blanket": Before closing any vial containing your compound, gently flow dry argon or nitrogen gas over the liquid surface for 5-10 seconds. This displaces humid air.[2]

-

Vial Selection: Use amber glass vials with PTFE-lined caps. Avoid polypropylene (plastic) tubes for long-term storage >1 month, as DMSO can leach plasticizers and moisture can permeate the plastic.

Protocol 2: The Freeze-Thaw Recovery

Use this when thawing is unavoidable.

-

Thaw Completely: Allow the vial to reach room temperature (20-25°C) naturally. Do not force-thaw in hot water.

-

Homogenize: Vortex vigorously for 10 seconds.

-

Centrifuge: Spin at 10,000 x g for 1 minute.

-

Inspect: Hold the vial up to a light source.

-

If Clear: Proceed.

-

If Pellet Visible: The compound has crashed. Do not use for quantitative assays (IC50/Ki).

-

Analytical Reference Data

Use this table to interpret LC-MS data for 3-chloro-N-(pyridin-2-ylmethyl)benzamide.

| Species | Formula | Approx MW (Da) | Mass Shift | Notes |

| Parent | 246.69 | 0 | Target Compound | |

| N-Oxide | 262.69 | +16 | Oxidation of Pyridine N | |

| Hydrolysis A | 156.57 | -90 | 3-Chlorobenzoic Acid | |

| Hydrolysis B | 108.14 | -138 | 2-Picolylamine |

References

-

PubChem. 2-amino-3-chloro-N-(pyridin-2-ylmethyl)benzamide Compound Summary. National Library of Medicine. [Link]

-

Kozikowski, B. A., et al. (2003). "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210–215. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties & Hygroscopicity Data. [Link]

- Balakin, K. V., et al. (2004). "Stability of High-Throughput Screening Compounds in DMSO." Current Drug Discovery Technologies, 1(4). (General reference for amide stability in DMSO libraries).

Sources

Alternative coupling reagents for hindered amine in benzamide synthesis

Welcome to the Difficult Amide Bond Help Desk.

Ticket #: 884-STERIC Subject: Coupling Reagents for Hindered Amine in Benzamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: Why Standard Reagents Fail

If you are reading this, your EDC/HOBt or DCC reaction likely failed. In benzamide synthesis involving hindered amines (e.g., tert-butylamine, anilines with ortho-substituents), the nucleophilic attack of the amine onto the active ester is the rate-determining step.

Standard reagents generate active esters that are not electrophilic enough to overcome the steric barrier. The result is slow kinetics, allowing side reactions like epimerization (if chiral centers are present), hydrolysis , or N-acylurea formation to dominate.

This guide provides the "heavy artillery" solutions: HATU , T3P , and Ghosez’s Reagent .

Module 1: Diagnostic Flowchart

Before selecting a reagent, use this decision tree to match your specific constraints (solubility, safety, scale, and chirality) to the correct protocol.

Figure 1: Decision matrix for selecting coupling reagents based on reaction scale, safety profile, and steric difficulty.

Module 2: The "Heavy Hitters" (Technical Deep Dive)

HATU (The Gold Standard)

-

Mechanism: HATU generates an OAt-active ester.[1][2] Unlike HOBt (used in EDC couplings), the HOAt moiety contains a pyridine nitrogen. This nitrogen provides anchimeric assistance (neighboring group effect), hydrogen-bonding to the incoming amine and directing it toward the carbonyl carbon.

-

Why it works for sterics: It effectively increases the local concentration of the amine at the reaction center [1].

-

Warning: HATU is based on benzotriazole, which has explosive properties.[3] For large scale, this is a safety hazard.

COMU (The Modern Alternative)

-

Mechanism: COMU is based on Oxyma (ethyl cyanoglyoxylate-2-oxime).[1] It mimics the reactivity of HATU but replaces the potentially explosive benzotriazole ring.

-

Advantage: It shows superior solubility in DMF and DCM compared to HATU and often higher coupling efficiency with lower epimerization rates [2].

T3P (Propylphosphonic Anhydride)[1]

-

Mechanism: T3P forms a highly reactive mixed anhydride with the carboxylic acid.

-

Advantage: It is non-toxic and supplied as a solution (usually in EtOAc or DMF). The byproduct is a water-soluble phosphonic acid, meaning the workup is a simple phase separation (wash with water). It is ideal for scale-up [3].[1]

Ghosez’s Reagent (The "Nuclear" Option)

-

Mechanism: This reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the carboxylic acid into an acid chloride under strictly neutral conditions.[1]

-

Why it works: Acid chlorides are significantly more electrophilic than any active ester (OBt/OAt). If an acid chloride cannot react with your amine, the reaction is likely impossible due to steric clash [4].

Module 3: Comparative Data & Troubleshooting

Reagent Comparison Table

| Feature | HATU | COMU | T3P | Ghosez's Reagent |

| Reactivity | Very High | Very High | High | Extreme |

| Epimerization Risk | Low (with Collidine) | Very Low | Very Low | Medium/High |

| Byproduct Removal | Chromatography required | Chromatography required | Aqueous Wash | Evaporation/Wash |

| Safety | Allergen/Explosive risk | Safer (Oxyma based) | Non-toxic | Moisture Sensitive |

| Cost | High | Medium | Low | Medium |

Frequently Asked Questions (Troubleshooting)

Q: My HATU reaction turned black and gave low yield. What happened? A: This often indicates uncontrolled exotherms or side reactions with the base.

-

Fix: Ensure you are using DIPEA (Diisopropylethylamine) or Collidine .[1] Do not use Triethylamine (TEA) with HATU, as it can cause racemization and side reactions. Pre-activate the acid with HATU for only 1-2 minutes before adding the amine.[4]

Q: I am seeing significant racemization (epimerization) of my chiral acid.

A: The base is likely abstracting the

-

Fix: Switch from DIPEA to 2,4,6-Collidine (sym-collidine). Collidine is a weaker, more hindered base that is sufficient to deprotonate the acid but less likely to strip the chiral proton. Alternatively, switch to T3P in EtOAc/Pyridine, which is known for retaining chirality [3].

Q: The reaction is stuck at 50% conversion. A: The active ester might be hydrolyzing faster than the amine can attack.

-

Fix: Switch to Ghosez’s Reagent . By generating the acid chloride, you create a species reactive enough to force the coupling.[5] Perform the reaction in dry DCM.

Module 4: Validated Experimental Protocols

Protocol A: HATU Coupling (Standard High-Performance)

Best for: Research scale (<1g), highly hindered amines.[1]

-

Dissolve: In a dry flask, dissolve the Benzoic Acid derivative (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Base: Add DIPEA (2.0 equiv) or 2,4,6-Collidine (2.0 equiv). Stir for 2 minutes.

-

Activate: Add HATU (1.1 equiv). The solution usually turns yellow/orange. Stir for 2-5 minutes.

-

Note: Do not wait longer than 5 minutes; the active ester can rearrange to a non-reactive species.

-

-

Couple: Add the Hindered Amine (1.1 – 1.5 equiv).

-

Monitor: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.

-

Workup: Dilute with EtOAc, wash with saturated

(x2), water (x1), and brine (x1). Dry over

Protocol B: T3P Coupling (Green/Scale-Up)

Best for: Scale-up, easy purification, acid-sensitive substrates.[1]

-

Dissolve: Dissolve the Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DCM (0.2 M).

-

Note: T3P is often sold as a 50% w/w solution in EtOAc.

-

-

Base: Add Pyridine or DIPEA (2.5 - 3.0 equiv).[1] Cool to 0°C.

-

Couple: Dropwise add T3P solution (1.5 equiv) over 5 minutes.

-

React: Allow to warm to RT and stir for 12–24 hours.

-

Workup: Crucial Step. Add water.[6] Separate layers. Wash the organic layer with 0.5 M HCl (to remove pyridine/amine), then

. The phosphorus byproducts stay in the water layer.

Protocol C: Acid Chloride via Ghosez’s Reagent

Best for: "Impossible" couplings where HATU fails.[1]

-

Activate: Dissolve Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.2 equiv).

-

React: Stir at RT for 1–2 hours. (Monitor by quenching a chemically distinct aliquot with MeOH to check for methyl ester formation by TLC/LCMS).

-

Couple: Once acid chloride formation is complete, add the Hindered Amine (1.2 equiv) and DIPEA (2.0 equiv).

-